5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide
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Overview
Description
5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide is an organic compound with the molecular formula C17H18BrNO2 It is a derivative of benzamide, characterized by the presence of a bromine atom at the 5th position, an ethoxyphenyl group at the 1st position, and a methyl group at the 2nd position of the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methylbenzoic acid and 4-ethoxyphenyl ethylamine.
Amidation Reaction: The 5-bromo-2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-ethoxyphenyl ethylamine to form the desired benzamide compound.
Reaction Conditions: The amidation reaction is typically carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a temperature range of 0°C to 5°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethoxyphenyl group can undergo oxidation to form corresponding phenols or reduction to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include phenolic derivatives.
Reduction: Products include ethyl derivatives of the original compound.
Scientific Research Applications
5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in pathways related to inflammation and pain modulation .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4’-ethoxydiphenylmethane: Similar in structure but with a chlorine atom instead of a methyl group.
4-Bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide: Lacks the methyl group at the 2nd position.
Uniqueness
5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-4-22-16-9-6-14(7-10-16)13(3)20-18(21)17-11-15(19)8-5-12(17)2/h5-11,13H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYKNBWNJBPSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=CC(=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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